molecular formula C10H11ClN2O B1356171 1-(4-Chlorophenyl)piperazin-2-one CAS No. 55083-85-7

1-(4-Chlorophenyl)piperazin-2-one

Cat. No. B1356171
CAS RN: 55083-85-7
M. Wt: 210.66 g/mol
InChI Key: AUMTVFGNDZYDRE-UHFFFAOYSA-N
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Description

“1-(4-Chlorophenyl)piperazin-2-one” is a chemical compound that has been studied for its potential applications in various fields . It is a piperazine derivative, which is a class of compounds that have been found to have a wide range of biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of “this compound” involves N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of “this compound” has been studied using various techniques. The crystal belongs to the monoclinic system with a=7.1503 (5) Å; b=12.9506 (10) Å; c=21.9709 (16) Å; β=96.637 (2)° and space group P 2 1 /c . Theoretical calculations allowed the estimation of MEPS, FMO’s, HUMO-LUMO energy gap and related parameters which depicted the potential kinetic stability and reactivity of the target compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 210.66 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, Compound Is Canonicalized have also been computed .

Scientific Research Applications

Antitumor Activity

1-(4-Chlorophenyl)piperazin-2-one derivatives have been investigated for their potential as anticancer agents. A study on 1,2,4-triazine derivatives bearing piperazine amide moiety, including this compound, revealed significant antiproliferative effects against MCF-7 breast cancer cells. These findings suggest their potential utility in cancer therapy (Yurttaş et al., 2014).

Structural and Electronic Properties

Research has been conducted on the structural and electronic properties of this compound. Spectroscopic studies using techniques like NMR, FTIR, and Raman, along with theoretical analysis, have provided insights into its conformational analysis, vibrational spectra, and electronic properties. Such studies are essential for understanding the chemical behavior and potential applications of this compound (Dikmen, 2019).

Crystal Structure Analysis

The crystal structure of 1-(4-Chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate, a compound related to this compound, has been examined, revealing a tetrahedral geometry around the zinc atom and various intermolecular interactions. Such studies contribute to the field of crystallography and material science (Gharbia et al., 2008).

Anticancer and Antituberculosis Potential

Synthesized derivatives of this compound have been evaluated for their anticancer and antituberculosis activities. Some compounds showed promising results against specific cancer cell lines and tuberculosis bacteria, indicating potential pharmaceutical applications (Mallikarjuna et al., 2014).

Allosteric Enhancers of Receptors

Certain this compound derivatives have been synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor. This suggests their potential role in modulating receptor activities, which could be significant in therapeutic applications (Romagnoli et al., 2008).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(4-Chlorophenyl)piperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dopamine receptors, particularly the D4 receptor, which is involved in the regulation of mood and behavior . The nature of these interactions often involves binding to the receptor sites, leading to either inhibition or activation of the receptor’s function. Additionally, this compound has been found to interact with certain enzymes involved in neurotransmitter metabolism, further influencing its biochemical properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cyclic AMP (cAMP) signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for cell survival and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to dopamine D4 receptors, leading to the modulation of receptor activity . This binding can result in either the inhibition or activation of downstream signaling pathways, depending on the specific context. Additionally, this compound has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting the levels of neurotransmitters in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . For example, high doses of this compound have been associated with neurotoxicity, including damage to neurons and disruption of normal brain function . It is important to carefully consider the dosage when conducting experiments to avoid potential toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . For instance, the compound is metabolized by cytochrome P450 enzymes, which play a crucial role in the detoxification and elimination of xenobiotics . Additionally, this compound can affect metabolic flux and metabolite levels, further influencing its biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. For example, this compound has been shown to interact with transporters involved in the uptake and efflux of neurotransmitters, affecting its distribution within the brain .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound has been observed to localize to the endoplasmic reticulum and mitochondria, where it can influence various cellular processes . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

1-(4-chlorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMTVFGNDZYDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572411
Record name 1-(4-Chlorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55083-85-7
Record name 1-(4-Chlorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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